molecular formula C16H16N2O3 B2813345 METHYL 2-[(BENZYLCARBAMOYL)AMINO]BENZOATE CAS No. 2164-93-4

METHYL 2-[(BENZYLCARBAMOYL)AMINO]BENZOATE

Cat. No.: B2813345
CAS No.: 2164-93-4
M. Wt: 284.315
InChI Key: LIEDLYNZXVQNLY-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature

Methyl 2-[(benzylcarbamoyl)amino]benzoate is a multifaceted organic molecule characterized by a methyl anthranilate core structure. A benzylcarbamoyl group is attached to the amino group of the anthranilate moiety. This specific arrangement of functional groups classifies the compound into several key chemical families.

The systematic IUPAC name for this compound is this compound. It is also recognized by its Chemical Abstracts Service (CAS) Registry Number, which is 2164-93-4. The molecular formula of the compound is C₁₆H₁₆N₂O₃.

The core of the molecule is a benzoate (B1203000) ester, specifically a methyl ester of an N-substituted anthranilic acid. The presence of the benzylcarbamoyl group introduces both a carbamate-like linkage and a urea-like functionality, contributing to its unique chemical properties.

Table 1: Chemical Identifiers of this compound

Identifier Value
IUPAC Name This compound
CAS Number 2164-93-4
Molecular Formula C₁₆H₁₆N₂O₃
Molecular Weight 284.31 g/mol
Canonical SMILES COC(=O)C1=CC=CC=C1NC(=O)NCC2=CC=CC=C2
InChI Key LIEDLYNZXVQNLY-UHFFFAOYSA-N

Relevance within Benzoic Acid Derivatives, Carbamate (B1207046), and Urea (B33335) Chemistry

The chemical structure of this compound positions it as a significant subject of study within several branches of organic chemistry.

Benzoic Acid Derivatives: As a derivative of benzoic acid, this compound is part of a large family of molecules with diverse applications. Benzoic acid and its esters are known for their use as preservatives, and many substituted benzoates are key intermediates in the synthesis of pharmaceuticals and other fine chemicals. The specific substitution pattern on the aromatic ring of this compound can influence its electronic properties and reactivity.

Carbamate Chemistry: The carbamate group (-NHC(=O)O-) is a crucial functional group in medicinal chemistry. Carbamates are recognized for their relative stability and their ability to act as bioisosteres of amide and ester functionalities. This functional group is a key structural motif in many approved drugs and prodrugs. chemicalbook.comontosight.airesearchgate.net The carbamate-like linkage within the structure of this compound is a point of interest for its potential to engage in hydrogen bonding and other non-covalent interactions with biological targets.

Urea Chemistry: The N,N'-disubstituted urea moiety (-NHC(=O)NH-) is another significant pharmacophore present in the structure of this compound. Urea derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The hydrogen bonding capabilities of the urea functional group are critical for its interaction with biological macromolecules.

The combination of these three chemical features within a single molecule makes this compound a compelling candidate for further investigation in drug discovery and materials science.

Overview of Chemical Interest and Potential Research Trajectories for Aryl Carbamate Scaffolds

Aryl carbamate scaffolds, such as the one present in this compound, are of significant interest in contemporary chemical research, particularly in the field of medicinal chemistry. These structures are valued for their ability to serve as versatile platforms for the development of new therapeutic agents.

Detailed Research Findings:

Research into aryl carbamate scaffolds has revealed their potential to interact with a variety of biological targets. The aromatic ring can be modified to tune the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity for specific enzymes or receptors. The carbamate linkage provides a stable connection that is often more resistant to enzymatic degradation than ester or amide bonds, which can lead to improved pharmacokinetic profiles.

Potential research trajectories for aryl carbamate scaffolds, including derivatives of this compound, are focused on several key areas:

Development of Novel Enzyme Inhibitors: The structural features of aryl carbamates make them suitable candidates for the design of enzyme inhibitors. The ability to fine-tune the substituents on the aromatic ring and the carbamate nitrogen allows for the optimization of interactions with the active sites of enzymes implicated in various diseases.

Synthesis of New Anticancer Agents: Many compounds containing aryl carbamate and urea functionalities have demonstrated significant anticancer activity. Future research could focus on synthesizing and evaluating a library of this compound analogs for their cytotoxic effects against various cancer cell lines.

Exploration of Antimicrobial Properties: The search for new antimicrobial agents is a global health priority. Aryl carbamate scaffolds can be incorporated into novel molecular designs aimed at combating drug-resistant bacteria and fungi.

Investigation as Materials Science Components: The rigid structure and potential for intermolecular interactions, such as hydrogen bonding, make aryl carbamates interesting building blocks for the development of new materials with specific optical or electronic properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(benzylcarbamoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-21-15(19)13-9-5-6-10-14(13)18-16(20)17-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEDLYNZXVQNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation of Methyl 2 Benzylcarbamoyl Amino Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Analysis for Ligand-Proton Correlations and Amide/Carbamate (B1207046) Protons

The ¹H NMR spectrum of Methyl 2-[(benzylcarbamoyl)amino]benzoate provides a detailed map of the proton environments within the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the benzoate (B1203000) and benzyl (B1604629) groups, the methylene (B1212753) protons of the benzyl group, the methyl protons of the ester, and the two N-H protons of the urea (B33335) linkage.

The two N-H protons are of particular diagnostic importance. They typically appear as broad singlets in the downfield region of the spectrum, with their chemical shifts being sensitive to solvent and concentration. The proton of the carbamate (NH-CO-O) and the amide (NH-CO-Ar) can often be distinguished, with one typically appearing more downfield than the other due to differences in their electronic environments and hydrogen bonding capabilities.

The aromatic region of the spectrum is complex due to the presence of two different phenyl rings. The four protons of the ortho-substituted benzoate ring give rise to a distinct set of multiplets, while the five protons of the monosubstituted benzyl ring produce another characteristic pattern. The methylene protons (CH₂) of the benzyl group appear as a singlet or a doublet, depending on the coupling with the adjacent N-H proton. The methyl protons (CH₃) of the ester group are typically observed as a sharp singlet in the upfield region of the spectrum.

Table 1: Representative ¹H NMR Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~10.0 - 9.0 bs 1H Ar-NH -CO
~8.0 - 7.8 d 1H Ar-H (ortho to COOCH₃)
~7.6 - 7.2 m 9H Aromatic-H
~7.0 - 6.8 t 1H Ar-NH -CO
~4.5 d 2H -CH₂ -Ph

Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'm' denotes multiplet, 'bs' denotes broad singlet. Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR for Carbon Skeleton Confirmation and Functional Group Assignment

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for the confirmation of the total number of carbon atoms and the identification of key functional groups.

The spectrum typically shows two signals in the downfield region corresponding to the carbonyl carbons of the ester (C=O) and the urea (C=O) moieties, which are readily identifiable by their characteristic chemical shifts. The aromatic carbons appear in the intermediate region of the spectrum, with the carbon atoms attached to heteroatoms (oxygen and nitrogen) being shifted further downfield. The methylene carbon of the benzyl group and the methyl carbon of the ester group are observed in the upfield region of the spectrum.

Table 2: Representative ¹³C NMR Data for this compound

Chemical Shift (δ) ppm Assignment
~168 Ester C =O
~154 Urea C =O
~140 - 120 Aromatic C
~52 Methoxy (B1213986) -OC H₃

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Two-Dimensional NMR Experiments for Connectivity Mapping (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For instance, it would show correlations between adjacent aromatic protons on the same ring, helping to delineate the spin systems of the benzoate and benzyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. It is invaluable for assigning the signals of protonated carbon atoms, such as the aromatic CH groups, the methylene group, and the methyl group.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations (e.g., C=O, N-H)

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound displays several characteristic absorption bands. The N-H stretching vibrations of the amide and carbamate groups are typically observed as one or two sharp bands in the region of 3400-3200 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

The most prominent features in the spectrum are the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. The ester carbonyl and the urea carbonyl groups will give rise to two distinct, strong absorption bands in the region of 1720-1650 cm⁻¹. The exact positions of these bands can provide clues about the electronic environment and potential hydrogen bonding involving the carbonyl groups. Additionally, C=C stretching vibrations from the aromatic rings are expected in the 1600-1450 cm⁻¹ region, and C-O stretching of the ester group will appear in the 1300-1100 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3300 N-H Stretch Amide/Carbamate (Urea)
~3100-3000 C-H Stretch Aromatic
~1710 C=O Stretch Ester
~1670 C=O Stretch Urea (Amide I)
~1580 N-H Bend Amide (Amide II)
~1600, ~1480 C=C Stretch Aromatic Ring

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition and molecular formula of the compound. For this compound (C₁₆H₁₆N₂O₃), the experimentally measured exact mass should be in close agreement with the calculated theoretical mass.

In addition to molecular formula verification, mass spectrometry provides structural information through the analysis of fragmentation patterns. Upon ionization, the molecule can break apart in a predictable manner, and the masses of the resulting fragment ions can be used to piece together the molecular structure. Common fragmentation pathways for this molecule could include cleavage of the amide bonds, loss of the methoxy group from the ester, or cleavage of the benzyl group.

Table 4: HRMS Data and Potential Fragments for this compound

m/z (Calculated) Formula Description
284.1161 [C₁₆H₁₆N₂O₃] Molecular Ion [M]⁺
253.0977 [C₁₅H₁₃N₂O₂]⁺ Loss of methoxy radical (•OCH₃)
193.0610 [C₁₀H₉N₂O₂]⁺ Cleavage of benzyl group
151.0400 [C₈H₇O₃]⁺ Methyl anthranilate fragment

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

While spectroscopic methods provide a wealth of information about molecular structure, X-ray crystallography offers the definitive, three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to determine the precise arrangement of atoms in the crystal lattice.

A successful crystallographic analysis of this compound would provide exact bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. Furthermore, it would reveal the details of the intermolecular interactions that govern the packing of the molecules in the crystal. Of particular interest would be the hydrogen bonding network formed by the N-H donors and the carbonyl oxygen acceptors. These interactions play a crucial role in stabilizing the crystal structure and influencing the physical properties of the compound. The analysis would also show the relative orientations of the two aromatic rings.

Based on a comprehensive search of available scientific literature and crystallographic databases, detailed experimental data regarding the single-crystal structure of this compound is not publicly available. Consequently, the specific research findings required to populate the requested article sections on its advanced spectroscopic and structural elucidation cannot be provided.

The generation of scientifically accurate and thorough content for the specified outline below requires access to primary research that includes:

Single Crystal Growth and Diffraction Data Collection: Details on the crystallization method and a complete set of crystallographic data (e.g., crystal system, space group, unit cell dimensions, data collection parameters).

Crystal Packing Analysis and Supramolecular Synthons: Information derived from the solved crystal structure, identifying and describing intermolecular interactions such as hydrogen bonding networks.

Hirshfeld Surface Analysis: Quantitative analysis of intermolecular contacts, which is contingent on having the crystallographic information file (CIF).

Without access to a published crystal structure for this compound, it is not possible to create the data tables and detailed research findings requested in the prompt while maintaining scientific accuracy and adhering to the strict exclusion of data from other compounds.

Chemical Reactivity and Derivatization Strategies for Methyl 2 Benzylcarbamoyl Amino Benzoate

Reactivity of the Carbamoyl (B1232498) and Ester Functional Groups

The carbamoyl and ester moieties are the most reactive sites in the molecule under many conditions. Their transformations are key to creating a wide range of derivatives.

The N-benzylcarbamoyl-amino portion of the molecule, which resembles an N,N'-disubstituted urea (B33335), is susceptible to intramolecular cyclization reactions, a common pathway for derivatives of anthranilic acid. mdpi.comnih.govgeneris-publishing.com Heating methyl 2-[(benzylcarbamoyl)amino]benzoate, particularly in the presence of a base or acid catalyst, can induce cyclization to form quinazolinone derivatives. For instance, the reaction of anthranilic acid derivatives with ureas or cyanates is a known method for the synthesis of quinazoline-2,4-diones. mdpi.commdpi.com This suggests a potential pathway for the target molecule to form a 3-benzyl-1,2,3,4-tetrahydroquinazoline-2,4-dione through an intramolecular nucleophilic attack of the secondary amine onto the ester carbonyl, followed by elimination of methanol.

Furthermore, N-acylureas are known to undergo thermal decomposition to generate isocyanates and amides. ntu.edu.twresearchgate.net While the subject molecule is technically a carbamoyl derivative, similar reactivity could be anticipated under thermolytic conditions, potentially leading to the formation of benzyl (B1604629) isocyanate and methyl anthranilate.

Another potential transformation involves the reaction with strong nucleophiles. While the amide-like linkage is generally stable, harsh basic conditions could lead to its hydrolysis, although this is less favorable than the hydrolysis of the ester group. inchem.org

Table 1: Potential Transformations at the Carbamate (B1207046)/Urea Linkage

Reaction Type Reagents and Conditions Potential Product(s) Notes
Intramolecular Cyclization Heat, acid or base catalyst 3-Benzyl-1,2,3,4-tetrahydroquinazoline-2,4-dione A common reaction for anthranilic acid derivatives. mdpi.comnih.gov
Thermal Decomposition High temperature Benzyl isocyanate and Methyl anthranilate Based on the known reactivity of N-acylureas. ntu.edu.tw

Modifications of the Methyl Ester Group (e.g., Hydrolysis, Transesterification)

The methyl ester group is a versatile handle for derivatization through hydrolysis and transesterification reactions.

Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid, 2-[(benzylcarbamoyl)amino]benzoic acid, under either acidic or basic conditions. inchem.orgnih.gov Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide, followed by acidification to yield the free carboxylic acid. youtube.com This carboxylic acid derivative can then be used in a variety of subsequent reactions, such as amide bond formation.

Transesterification: This process allows for the conversion of the methyl ester into other esters by reaction with an alcohol in the presence of an acid or base catalyst. wikipedia.orgucla.edu For example, reacting this compound with ethanol (B145695) in the presence of sulfuric acid would be expected to yield ethyl 2-[(benzylcarbamoyl)amino]benzoate and methanol. ucla.edu This reaction is often driven to completion by using a large excess of the new alcohol. wikipedia.org Various catalysts, including zinc compounds, can be employed for transesterification. google.com

Table 2: Modifications of the Methyl Ester Group

Reaction Type Reagents and Conditions Product

Substitution and Modification of the Benzoate (B1203000) Aromatic Ring

The benzoate aromatic ring can undergo electrophilic aromatic substitution reactions. The directing effects of the existing substituents, the ortho-amino-linked carbamoyl group and the meta-ester group, will influence the position of substitution. The amino group is a powerful activating group and an ortho-, para-director, while the ester group is a deactivating group and a meta-director. rsc.orgaiinmr.com Given the strong activating nature of the amino group, electrophilic substitution is likely to be directed to the positions ortho and para to it (positions 4 and 6).

A common example of such a reaction is nitration. Treatment of methyl benzoate with a mixture of concentrated nitric and sulfuric acids leads to the formation of methyl 3-nitrobenzoate. ma.edugrabmyessay.com For the target molecule, the strong activating effect of the amino group would likely lead to nitration at the 4- or 6-position of the benzoate ring.

Other electrophilic substitution reactions such as halogenation, sulfonation, and Friedel-Crafts reactions could also be envisaged, with the regioselectivity being determined by the interplay of the electronic effects of the existing substituents.

Synthesis of Homologs and Analogs for Structure-Property Relationship Studies

The synthesis of homologs and analogs of this compound is crucial for establishing structure-property relationships. This can be achieved by modifying the various components of the molecule.

Variation of the N-substituent: Analogs with different substituents on the urea nitrogen can be synthesized. Instead of a benzyl group, other alkyl or aryl groups can be introduced. This is typically achieved by reacting methyl anthranilate or isatoic anhydride (B1165640) with a different isocyanate or by forming the urea linkage through other means. nih.govnih.gov

Modification of the Anthranilate Core: Homologs can be prepared by using derivatives of anthranilic acid. For example, starting with substituted anthranilic acids (e.g., 4-chloro- or 5-methylanthranilic acid) would lead to analogs with substitution on the benzoate ring. nih.gov

Synthesis from Building Blocks: A general approach to a variety of analogs involves the reaction of isatoic anhydride derivatives with amines. google.com This method allows for the introduction of diversity at both the anthranilate core and the amine component. Another versatile method is the Buchwald-Hartwig amination, which can be used to form the N-aryl bond in N-substituted anthranilates. nih.govsemanticscholar.org These N-substituted anthranilates can then be further elaborated to the desired urea derivatives. The synthesis of various N-substituted anthranilamides has also been reported, providing another route to analogs. researchgate.net

Table 3: Strategies for the Synthesis of Homologs and Analogs

Strategy Key Reaction Starting Materials Resulting Modification
Variation of the N-substituent Reaction with isocyanates Methyl anthranilate, various isocyanates Different R group on the terminal nitrogen of the urea.
Modification of the Anthranilate Core Use of substituted anthranilic acids Substituted anthranilic acids, benzyl isocyanate Substitution on the benzoate ring.
Synthesis from Building Blocks Reaction of isatoic anhydride with amines Isatoic anhydride derivatives, various primary amines Diversity at both the anthranilate and amine portions. google.com
Modern Coupling Methods Buchwald-Hartwig amination Substituted 2-halobenzoates, various amines Formation of N-substituted anthranilate precursors. nih.govsemanticscholar.org

Computational Chemistry and Molecular Modeling of Methyl 2 Benzylcarbamoyl Amino Benzoate

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods provide a static, gas-phase picture of the molecule, offering a baseline for its electronic characteristics.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule. The process, known as geometry optimization, seeks to find the coordinates on the potential energy surface where the net forces on all atoms are zero, corresponding to a minimum energy state. For Methyl 2-[(benzylcarbamoyl)amino]benzoate, a common approach involves using a functional, such as B3LYP, combined with a basis set like 6-31G* or def2-TZVP, to accurately model the electronic structure and find the optimized geometry. nih.govresearchgate.net

This optimization reveals key structural parameters, including bond lengths, bond angles, and dihedral angles. The resulting minimized energy structure is crucial for all subsequent computational analyses. For instance, the planarity of the phenyl rings and the orientation of the urea (B33335) and ester moieties are determined. The calculations would likely show significant resonance delocalization within the urea and benzoate (B1203000) groups, influencing their respective bond lengths. The C-N bonds of the urea moiety are expected to have partial double bond character, being shorter than a typical C-N single bond. researchgate.net Similarly, the C=O bond in the ester and urea groups will have lengths characteristic of their chemical environment. nist.govelte.huresearchgate.net

Table 1: Hypothetical Optimized Geometrical Parameters for this compound calculated using DFT This table presents illustrative data based on typical values for similar functional groups.

ParameterBond/AngleCalculated Value
Bond LengthC=O (Urea)1.24 Å
Bond LengthC-N (Urea)1.36 Å
Bond LengthC=O (Ester)1.22 Å
Bond LengthC-O (Ester)1.35 Å
Bond AngleN-C-N (Urea)118.5°
Bond AngleO=C-O (Ester)124.0°
Dihedral AngleC(benzoate)-N-C(urea)-N175.0°

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular reactivity and stability. ossila.comreddit.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org For this compound, the HOMO is likely to be localized on the electron-rich aminobenzoate ring, while the LUMO may be distributed over the benzyl (B1604629) and carbamoyl (B1232498) moieties. Analysis of these orbitals helps predict which parts of the molecule are susceptible to electrophilic or nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table presents illustrative data based on typical values for similar organic molecules. researchgate.netresearchgate.net

ParameterEnergy (eV)
HOMO Energy-6.25
LUMO Energy-1.15
HOMO-LUMO Gap (ΔE) 5.10

A relatively large HOMO-LUMO gap, as illustrated above, would suggest high kinetic stability for the molecule.

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its non-covalent interaction behavior. The ESP map is plotted on the molecule's electron density surface, with colors indicating the electrostatic potential. Regions of negative potential (typically colored red or yellow) are electron-rich and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net

For this compound, the ESP analysis would clearly identify the electronegative oxygen atoms of the urea and ester carbonyl groups as the sites of most negative potential, making them primary hydrogen bond acceptors. researchgate.net Conversely, the hydrogen atoms attached to the nitrogen atoms of the urea linkage would exhibit a positive electrostatic potential, marking them as key hydrogen bond donor sites. This information is invaluable for understanding how the molecule might interact with biological receptors. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations provide a static picture, molecules are dynamic entities. Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of a molecule, providing insights into its conformational flexibility and the influence of its environment, such as a solvent. nih.govnih.govacs.org

In an MD simulation, the molecule is treated using a classical mechanics framework, where atoms are spheres and bonds are springs, governed by a set of parameters known as a force field. By solving Newton's equations of motion, the trajectory of each atom over time can be tracked.

For this compound, MD simulations, often performed in a box of explicit water molecules, would reveal the accessible conformations of the molecule in a solution. nih.govnih.gov This includes rotations around single bonds, such as the C-N bonds linking the different aromatic and functional groups. The simulation can quantify the flexibility of the molecule and identify the most stable or populated conformations. Furthermore, MD simulations provide a detailed picture of how solvent molecules arrange around the solute and the specific hydrogen bonding patterns that are formed and broken over time, which is crucial for understanding its solubility and interactions in a biological milieu. acs.orgresearchgate.netmdpi.com

In Silico Mechanistic Probes for Molecular Interactions

To understand the potential biological activity of this compound, it is essential to study its interactions with macromolecular targets. In silico methods provide a powerful means to predict and analyze these interactions.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govnih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. nih.govresearchgate.netresearchgate.net

In a hypothetical docking study, this compound could be docked into the active site of a protein where urea-containing molecules are known to be active, such as certain kinases or enzymes. researchgate.net The docking algorithm would sample a large number of possible binding poses and score them based on a scoring function that estimates the binding affinity.

The results would reveal the most likely binding mode and the key intermolecular interactions that stabilize the complex. For this molecule, one would expect the urea moiety to play a critical role in binding, forming hydrogen bonds with amino acid residues in the protein's active site. The N-H groups would act as hydrogen bond donors, while the carbonyl oxygen would act as an acceptor. mdpi.com The aromatic rings (benzyl and benzoate) could engage in hydrophobic interactions or pi-pi stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. researchgate.netneuroquantology.com

Table 3: Hypothetical Molecular Docking Results for this compound with a Protein Kinase This table presents illustrative data of a potential binding mode.

Interacting Ligand GroupInteracting Protein ResidueInteraction TypeEstimated Distance (Å)
Urea N-H (donor)Aspartic Acid (acceptor)Hydrogen Bond2.9
Urea C=O (acceptor)Lysine (donor)Hydrogen Bond3.1
Benzyl RingPhenylalaninePi-Pi Stacking3.8
Methyl Benzoate RingLeucineHydrophobic4.2
Calculated Binding Affinity -8.5 kcal/mol

Prediction of Binding Modes and Interaction Energetics

Molecular docking simulations predict the preferred orientation of a ligand when bound to the active site of a receptor, forming a stable complex. The process also calculates a docking score, which is an estimation of the binding affinity. Lower (more negative) scores typically indicate a more favorable binding interaction. The binding mode is characterized by the specific non-covalent interactions formed between the ligand and the amino acid residues of the protein. These interactions are crucial for molecular recognition and are predominantly hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking interactions.

For instance, computational studies on various urea derivatives targeting proteins like tubulin reveal common interaction patterns. The urea moiety is frequently involved in forming hydrogen bonds with polar residues in the binding pocket. The aromatic rings, such as the benzyl and benzoate groups in this compound, are likely to engage in hydrophobic and pi-stacking interactions with nonpolar and aromatic residues.

A hypothetical binding mode for this compound within a protein active site, based on analyses of similar compounds, could involve the following:

The carbonyl oxygen and N-H groups of the urea linkage acting as hydrogen bond acceptors and donors with residues like asparagine, glutamine, or serine.

The benzyl group fitting into a hydrophobic pocket, interacting with residues such as leucine, isoleucine, and valine.

The benzoate ring forming pi-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

The interaction energetics, quantified by the docking score, provide a numerical value for the predicted binding affinity. The table below illustrates typical data generated from molecular docking studies for compounds structurally analogous to this compound, showcasing predicted binding energies and key interacting residues.

Analogous CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting Amino Acid ResiduesTypes of Interactions
1-Benzyl-3-benzoylurea AnalogVEGFR-2-8.2Cys919, Asp1046, Glu885Hydrogen Bond, Hydrophobic
Indole-based Tubulin InhibitorTubulin (Colchicine Site)-7.5Cys241, Leu255, Ala316Hydrogen Bond, van der Waals
N-Acylanthranilic Acid DerivativePAI-1-9.1Arg30, Ser33, Phe114Hydrogen Bond, Pi-stacking

Computational Insights into Structure-Interaction Relationships

Computational chemistry provides significant insights into the structure-interaction relationships (SIR) of molecules like this compound. By systematically modifying the structure of a lead compound in silico and predicting the effect of these changes on binding affinity, researchers can understand which functional groups are essential for biological activity. This knowledge is instrumental in guiding the design of more potent and selective analogs.

The key structural components of this compound that would be subject to such an analysis are the benzyl group, the urea linker, and the methyl benzoate moiety.

The Benzyl Group: Modifications to the phenyl ring of the benzyl group, such as the addition of various substituents (e.g., halogens, alkyl, or alkoxy groups), can significantly impact binding. Computational models can predict how these substituents alter the steric and electronic properties of the molecule, thereby affecting its fit and interactions within the binding pocket. For example, an electron-withdrawing group might enhance or diminish electrostatic interactions, while a bulky substituent could create steric clashes or improve hydrophobic contacts.

The Urea Linker: The urea moiety is a critical pharmacophore in many biologically active compounds due to its ability to form multiple hydrogen bonds. Computational studies can explore the importance of this linker by replacing it with other functional groups (e.g., an amide or a thiourea) and calculating the resulting change in binding energy. The geometry and flexibility of this linker are also crucial, as they determine the relative orientation of the two aromatic rings.

Quantitative Structure-Activity Relationship (QSAR) studies are a computational approach that correlates variations in the physicochemical properties of a series of compounds with their biological activities. For a series of analogs of this compound, a QSAR model could be developed to predict the binding affinity based on descriptors such as hydrophobicity, electronic effects, and steric parameters.

The following table provides an illustrative example of how computational insights can inform structure-interaction relationships for a series of hypothetical analogs of this compound.

Compound ModificationPredicted Change in Binding Affinity (kcal/mol)Rationale based on Computational Insights
Addition of a 4-chloro group to the benzyl ring-1.2Enhanced hydrophobic interactions and potential for halogen bonding in a specific sub-pocket.
Replacement of the urea linker with an amide+2.5Loss of a key hydrogen bond donor, leading to a less stable protein-ligand complex.
Conversion of the methyl ester to a carboxylic acid-0.8Potential for a new ionic interaction with a basic residue, slightly improving binding.
Introduction of a methoxy (B1213986) group at the 3-position of the benzoate ring+1.5Steric hindrance with a key residue at the entrance of the binding pocket.

These computational approaches provide a rational basis for understanding the molecular interactions that govern the biological activity of a compound and are indispensable in modern drug discovery and design.

Applications of Methyl 2 Benzylcarbamoyl Amino Benzoate in Advanced Chemical Research

Role as a Key Intermediate or Building Block in Organic Synthesis

The structure of Methyl 2-[(benzylcarbamoyl)amino]benzoate, featuring a substituted aminobenzoate core, positions it as a plausible intermediate for the synthesis of more complex molecular architectures, particularly heterocyclic systems.

Contribution to Complex Molecular Architecture

Although direct examples of its use are scarce, compounds with a similar 2-aminobenzoate (B8764639) framework are well-established precursors to a variety of fused heterocyclic systems. For instance, anthranilic acid and its esters are common starting materials for the synthesis of quinazolinones, a class of compounds with significant pharmacological activity. The presence of the benzylcarbamoyl group could be envisioned to modulate the reactivity of the amine and influence the outcome of cyclization reactions, potentially leading to novel molecular scaffolds.

The synthesis of quinazolinone derivatives often involves the condensation of a 2-aminobenzoate derivative with a suitable cyclizing agent. For example, the reaction of methyl 2-aminobenzoate with various reagents can yield diversely substituted quinazolinones. researchgate.netnih.govderpharmachemica.commdpi.comgsconlinepress.com While no literature specifically details the cyclization of this compound, its structural similarity suggests it could undergo analogous transformations.

Precursor for Scaffold Diversity

The multifunctionality of this compound—possessing an ester, a secondary amine, and an amide—offers multiple points for chemical modification, making it a potential precursor for generating a library of diverse molecular scaffolds. The amino group, once deprotected, could be subjected to various C-N bond-forming reactions. The ester functionality could be hydrolyzed to the corresponding carboxylic acid, which could then be coupled with a variety of amines to form amides.

Exploration of the Benzylcarbamoyl Moiety in Protecting Group Chemistry

The benzylcarbamoyl group is a derivative of the well-known benzyloxycarbonyl (Cbz or Z) group, a staple in peptide synthesis and the protection of amines.

Selective Protection and Deprotection Strategies in Multistep Synthesis

The benzylcarbamoyl group serves to protect the 2-amino group of the methyl benzoate (B1203000) core. In a multistep synthesis, the selective removal of this group would be crucial to unmask the amine for further reactions. The stability and cleavage of carbamate (B1207046) protecting groups are well-studied. nih.govderpharmachemica.com

Typically, benzylic carbamates are stable to a range of reaction conditions but can be cleaved under specific protocols, allowing for orthogonal protection strategies. Common methods for the deprotection of Cbz groups include catalytic hydrogenation, which proceeds under mild conditions. nih.gov Other methods for the cleavage of carbamate protecting groups can involve acidic or basic conditions, depending on the specific nature of the carbamate. nih.gov The selective cleavage of the benzylcarbamoyl group in the presence of other sensitive functionalities would be a key consideration in its application in complex multistep syntheses.

Table 1: General Deprotection Strategies for Benzyl-type Carbamate Protecting Groups

Deprotection MethodReagents and ConditionsNotes
Catalytic HydrogenationH₂, Pd/C, in a suitable solvent (e.g., MeOH, EtOH)Mild conditions, but may affect other reducible functional groups.
AcidolysisStrong acids (e.g., HBr in acetic acid, TFA)Can be harsh and may not be suitable for acid-labile substrates.
Dissolving Metal ReductionNa in liquid NH₃Powerful reducing conditions.

Mechanistic Studies of Chemical Interactions with Macromolecular Targets

While no specific studies on the interaction of this compound with macromolecular targets were identified, its structure contains moieties that are often found in biologically active molecules, suggesting potential for such interactions.

Investigation of Protein-Ligand Binding at the Molecular Level (e.g., Kinase Inhibition Mechanisms through binding)

The general structure of this compound, with its aromatic rings and hydrogen bond donors and acceptors, is reminiscent of scaffolds found in some kinase inhibitors. Kinase inhibitors often feature a heterocyclic core that binds to the ATP-binding site of the enzyme. While this specific compound is not a traditional kinase inhibitor scaffold, its fragments are present in known biologically active molecules.

Molecular docking studies are a common computational tool used to predict the binding mode of a small molecule to a protein target. nih.gov Such studies could be employed to hypothetically place this compound into the active site of various kinases to explore potential binding interactions. Enzyme inhibition assays would then be necessary to experimentally validate any computational predictions. researchgate.netgsconlinepress.com

Modulation of Biochemical Pathways via Specific Chemical Interactions

In the realm of advanced chemical research, this compound and its structural analogs are subjects of significant investigation due to their potential to modulate various biochemical pathways through specific chemical interactions. These interactions are pivotal in understanding the therapeutic potential and mechanism of action of this class of compounds. Research has particularly focused on the inhibition of enzymes that are crucial in pathological processes, such as cancer.

One of the most well-documented areas of research for compounds structurally related to this compound is their interaction with carbonic anhydrases (CAs). CAs are a family of metalloenzymes that play a critical role in regulating pH in various physiological and pathological processes. Notably, certain isoforms, such as Carbonic Anhydrase IX (CA IX), are highly overexpressed in a variety of solid tumors. The overexpression of CA IX leads to the acidification of the tumor microenvironment, which in turn facilitates tumor invasion, progression, and metastasis. Consequently, the development of selective inhibitors for CA IX is a promising strategy in anticancer drug discovery.

Detailed studies on a series of methyl 5-sulfamoyl-benzoates, which are structurally related to this compound, have elucidated their potent and selective inhibitory activity against various CA isozymes. These compounds typically feature a primary sulfonamide group, a well-established zinc-binding group for CA inhibitors. Variations in the substituents on the benzenesulfonamide (B165840) ring have been shown to significantly influence the binding affinity and selectivity for different CA isoforms.

For instance, research has demonstrated that specific substitutions on the benzoate ring can lead to compounds with exceptionally high affinity for CA IX. The binding affinities, often expressed as the dissociation constant (Kd), quantify the strength of the interaction between the inhibitor and the enzyme. A lower Kd value signifies a stronger binding affinity. X-ray crystallography studies of these compounds bound to CA isozymes have provided valuable insights into the structural basis for their potent and selective inhibition, revealing key interactions within the enzyme's active site.

The table below presents detailed research findings on the binding affinities of selected Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates for various human Carbonic Anhydrase isozymes. This data highlights the potential for this class of compounds to selectively modulate the activity of specific enzymes involved in critical biochemical pathways.

CompoundTarget IsozymeBinding Affinity (Kd) (nM)
Compound 3bCA I10.1
Compound 3bCA II1.6
Compound 3bCA IX0.18
Compound 4bCA I25.4
Compound 4bCA II1.8
Compound 4bCA IX0.12
Compound 7bCA I>10000
Compound 7bCA II110
Compound 7bCA IX2.1
Compound 8bCA I>10000
Compound 8bCA II29.2
Compound 8bCA IX0.43

The selective inhibition of CA IX by these benzoate derivatives underscores their potential to modulate the tumor microenvironment, thereby interfering with a key biochemical pathway that supports cancer progression. This targeted approach is a cornerstone of modern therapeutic strategies, aiming to maximize efficacy while minimizing off-target effects. The detailed research findings for these related compounds provide a strong rationale for the continued investigation of this compound and its analogs as modulators of critical biochemical pathways in advanced chemical research.

Emerging Research Avenues and Future Directions for Methyl 2 Benzylcarbamoyl Amino Benzoate Research

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of urea (B33335) derivatives is a cornerstone of organic and medicinal chemistry. acs.orgorganic-chemistry.org Future research into Methyl 2-[(benzylcarbamoyl)amino]benzoate will likely focus on developing more sustainable and efficient synthetic pathways. Traditional methods for forming urea bonds can sometimes involve harsh conditions or the use of hazardous reagents like phosgene. organic-chemistry.org

Modern synthetic chemistry is increasingly focused on "green" methodologies that reduce waste, energy consumption, and the use of toxic substances. rsc.orgureaknowhow.com For a compound like this compound, this could involve exploring novel catalytic systems or alternative starting materials.

Potential Sustainable Synthetic Approaches:

ApproachDescriptionPotential Advantages
Catalytic Carbonylations Use of catalysts (e.g., palladium complexes) with carbon monoxide to form the urea linkage from amines and azides.Avoids hazardous reagents, offers high efficiency.
Electrochemical Synthesis Utilizing renewable electricity to drive the reaction between an amine and a carbon dioxide source under mild conditions. acs.orgGreen alternative, potential for high conversion rates. acs.org
Biocatalysis Employing enzymes to catalyze the formation of the urea bond.High selectivity, mild reaction conditions, environmentally friendly.
Flow Chemistry Performing the synthesis in a continuous flow reactor.Improved safety, better control over reaction parameters, easier scalability.

A key starting material for the synthesis of this compound would be Methyl 2-aminobenzoate (B8764639). sigmaaldrich.com The reaction of this primary amine with benzyl (B1604629) isocyanate would be a direct route to the target molecule. Future research could focus on optimizing this reaction under sustainable conditions or exploring alternative, isocyanate-free routes.

Comprehensive Exploration of Structure-Reactivity Relationships

The relationship between a molecule's structure and its chemical reactivity is a fundamental concept in chemistry. For this compound, a systematic exploration of its structure-reactivity relationships could unlock a deeper understanding of its chemical properties and potential applications. This would involve synthesizing a library of related compounds with systematic variations in their structure and evaluating their reactivity in various chemical transformations.

Key Structural Features for Investigation:

The Methyl Benzoate (B1203000) Moiety: Altering the position of the ester group on the aromatic ring or replacing the methyl group with other alkyl chains could affect the molecule's conformation and steric hindrance around the urea linkage.

The Urea Linkage: The N-H protons of the urea group are potential sites for hydrogen bonding and deprotonation. Understanding their acidity and reactivity is crucial.

By correlating these structural changes with observed chemical properties, researchers can build predictive models for the behavior of this class of compounds.

Integration with Advanced Spectroscopic Techniques for Real-Time Analysis

The study of reaction mechanisms and kinetics is greatly enhanced by the ability to monitor reactions in real-time. Advanced spectroscopic techniques can provide invaluable insights into the formation and transformation of this compound.

Potential Spectroscopic Methods for Real-Time Analysis:

Spectroscopic TechniqueInformation Gained
In-situ FTIR Spectroscopy Can track the disappearance of starting materials (e.g., the N-H stretches of Methyl 2-aminobenzoate) and the appearance of the product's characteristic carbonyl stretch from the urea group. dtu.dk
Raman Spectroscopy Offers complementary information to FTIR and is particularly useful for in-line process monitoring in solution. It can be used to quantify the concentration of reactants and products. google.com
Process NMR Spectroscopy Provides detailed structural information about all species in the reaction mixture over time, allowing for the identification of intermediates and byproducts.
Mass Spectrometry Techniques like electrospray ionization mass spectrometry (ESI-MS) can be coupled with reaction monitoring to detect the formation of the desired product and any intermediates in real-time. researchgate.net

These techniques would allow for a detailed kinetic analysis of the synthesis of this compound, helping to optimize reaction conditions and maximize yield. For instance, real-time monitoring of the reaction between Methyl 2-aminobenzoate and benzyl isocyanate could reveal the reaction rate, identify any side reactions, and determine the optimal reaction time.

Expansion of Computational Modeling to Predict Novel Chemical Applications and Interactions

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and interactions before a compound is ever synthesized in the lab. nih.govnih.gov For this compound, computational modeling could be a powerful engine for discovery.

Applications of Computational Modeling:

Quantum Chemical Calculations (DFT): Density Functional Theory (DFT) can be used to calculate the molecule's optimized geometry, electronic structure, and spectroscopic properties (e.g., IR and NMR spectra). sci-hub.setandfonline.com This can aid in the interpretation of experimental data.

Molecular Docking: If the compound is being investigated for potential biological activity, molecular docking simulations can predict how it might bind to a target protein. This is a common approach in drug discovery. nih.govvensel.org

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule over time, providing insights into its conformational flexibility and interactions with solvent molecules or other chemical species. tandfonline.com

QSAR (Quantitative Structure-Activity Relationship): By building computational models based on a series of related compounds and their measured activities, it may be possible to predict the properties of new derivatives of this compound. nih.gov

For example, DFT calculations could predict the most likely sites for electrophilic or nucleophilic attack on the molecule, guiding further experimental studies of its reactivity. Molecular docking could screen for potential interactions with various enzymes, suggesting avenues for biological testing.

Q & A

Q. What are the recommended methods for synthesizing METHYL 2-[(BENZYLCARBAMOYL)AMINO]BENZOATE, and how can reaction yields be optimized?

Synthesis typically involves coupling benzylcarbamoyl chloride with methyl 2-aminobenzoate under basic conditions (e.g., using triethylamine as a catalyst). Key parameters for optimization include:

  • Temperature control : Maintaining 0–5°C during coupling to minimize side reactions.
  • Solvent selection : Polar aprotic solvents like DMF or THF enhance reactivity .
  • Stoichiometry : A 1.2:1 molar ratio of benzylcarbamoyl chloride to methyl 2-aminobenzoate improves yield. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is standard.

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation .
  • Handling : Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure. In case of accidental contact, rinse with copious water and seek medical evaluation .

Q. What analytical techniques are most effective for characterizing purity and structure?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm functional groups (e.g., benzylcarbamoyl NH at δ 8.1–8.3 ppm).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for biological assays) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 315.1) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Enzyme inhibition : Test against serine proteases or kinases using fluorogenic substrates (e.g., IC50 determination via kinetic assays) .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations 1–100 µM .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Dose-response validation : Replicate assays across multiple labs using standardized protocols (e.g., NIH/NCATS guidelines).
  • Metabolite analysis : Use LC-MS to identify degradation products that may confound results (e.g., hydrolyzed benzoic acid derivatives) .
  • Target specificity profiling : Employ CRISPR-based gene knockout models to confirm on-target effects .

Q. What experimental design strategies are recommended for studying its stability under physiological conditions?

  • pH-dependent degradation : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC at 0, 6, 12, and 24 hours .
  • Plasma stability assays : Use human or rodent plasma to simulate in vivo conditions; quantify remaining compound via LC-MS/MS .

Q. How can computational modeling guide the optimization of its pharmacokinetic properties?

  • Molecular docking : Predict binding affinity to serum albumin (PDB ID 1AO6) to assess plasma protein binding.
  • ADMET prediction : Use tools like SwissADME to estimate logP (target <3 for oral bioavailability) and CYP450 metabolism .

Q. What methodologies are critical for investigating its environmental fate and ecotoxicological impact?

  • Biodegradation assays : Use OECD 301B guidelines to measure mineralization in activated sludge.
  • Aquatic toxicity testing : Expose Daphnia magna to 0.1–10 mg/L and monitor lethality/behavior over 48 hours .
  • Soil adsorption studies : Apply batch equilibrium methods to determine Koc (organic carbon partition coefficient) .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

  • Pharmacokinetic profiling : Measure plasma/tissue concentrations post-administration in rodents to assess bioavailability.
  • Metabolomic profiling : Identify active metabolites via UPLC-QTOF-MS and retest their activity in vitro .
  • Formulation optimization : Use nanoemulsions or liposomes to enhance solubility and target delivery .

Q. What strategies can mitigate challenges in scaling up synthesis for preclinical studies?

  • Flow chemistry : Implement continuous-flow reactors to improve heat/mass transfer and reduce batch variability .
  • Green chemistry principles : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental toxicity .

Methodological Notes

  • Safety : Prioritize fume hood use and PPE (e.g., face shields, EN 166-certified goggles) during synthesis .
  • Data validation : Cross-reference spectral data with PubChem or Reaxys entries to confirm structural integrity .
  • Ethical compliance : Adhere to institutional guidelines for biological and environmental testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.